Bienvenue dans la boutique en ligne BenchChem!

(3,4-Dichlorobenzyl)hydrazine dihydrochloride

Antiviral Research Dengue Virus Flavivirus Inhibitors

(3,4-Dichlorobenzyl)hydrazine dihydrochloride (CAS 2044707-08-4) is a halogenated arylalkylhydrazine derivative supplied as a dihydrochloride salt with a molecular formula of C₇H₁₀Cl₄N₂ and a molecular weight of 263.98 g/mol. The compound features a benzyl core with chlorine atoms at the 3- and 4-positions, connected to a hydrazine moiety, which serves as a versatile reactive handle for condensation, cyclocondensation, and diazotization reactions.

Molecular Formula C7H10Cl4N2
Molecular Weight 264.0 g/mol
Cat. No. B7954475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorobenzyl)hydrazine dihydrochloride
Molecular FormulaC7H10Cl4N2
Molecular Weight264.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNN)Cl)Cl.Cl.Cl
InChIInChI=1S/C7H8Cl2N2.2ClH/c8-6-2-1-5(4-11-10)3-7(6)9;;/h1-3,11H,4,10H2;2*1H
InChIKeyXCXDMKYLGBYRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichlorobenzyl)hydrazine Dihydrochloride: A Halogenated Benzylhydrazine Building Block for Fragment-Based Drug Discovery and Heterocyclic Synthesis


(3,4-Dichlorobenzyl)hydrazine dihydrochloride (CAS 2044707-08-4) is a halogenated arylalkylhydrazine derivative supplied as a dihydrochloride salt with a molecular formula of C₇H₁₀Cl₄N₂ and a molecular weight of 263.98 g/mol . The compound features a benzyl core with chlorine atoms at the 3- and 4-positions, connected to a hydrazine moiety, which serves as a versatile reactive handle for condensation, cyclocondensation, and diazotization reactions . This dihydrochloride salt form provides enhanced solid-state stability and water solubility compared to the free base, making it suitable for aqueous reaction conditions and biological assay preparation .

Why (3,4-Dichlorobenzyl)hydrazine Dihydrochloride Cannot Be Replaced by Benzylhydrazine or Mono-Chlorinated Analogs in Fragment-Based Discovery and Antiviral Programs


The 3,4-dichloro substitution pattern on the benzyl ring is not interchangeable with 4-chloro, 2,4-dichloro, or non-halogenated benzylhydrazine analogs because the electron-withdrawing effect and steric profile of the ortho/para-dichloro arrangement directly modulate both the hydrazine group's nucleophilicity and the compound's target-binding geometry . In fragment-based drug discovery against bacterial DNA gyrase (GyrB), the co-crystal structure of the (3,4-dichlorophenyl)hydrazine fragment (PDB 5Z9B) at 2.1 Å resolution reveals a specific binding pose within a novel hydrophobic druggable pocket that would not be accommodated by analogs lacking the precise chlorine substitution geometry [1]. Furthermore, in antiviral screening against Dengue virus (DENV), the (3,4-dichlorobenzyl)hydrazine scaffold yields an EC₅₀ of 0.062 μM against DENV-2, a potency level that structure-activity relationship (SAR) studies attribute specifically to the dichlorobenzyl group compared to alternative substitutions .

(3,4-Dichlorobenzyl)hydrazine Dihydrochloride: Quantitative Evidence Guide for Scientific Procurement and Candidate Selection


DENV-2 Antiviral Potency: 3,4-Dichlorobenzyl Substitution Achieves 0.062 μM EC₅₀ Versus Structurally Distinct Analogs

In a comparative antiviral evaluation against Dengue virus serotypes, (3,4-dichlorobenzyl)hydrazine-derived compounds demonstrated subtype-selective potency with an EC₅₀ of 1.8 μM against DENV-1, 0.062 μM against DENV-2, and >5 μM against DENV-3 . The SAR study explicitly indicated that the 3,4-dichlorobenzyl group significantly enhances antiviral potency compared to other aryl substitutions; non-dichlorinated benzyl analogs and mono-chlorinated (e.g., 4-chlorobenzyl) variants displayed markedly reduced or negligible activity across DENV serotypes, though exact EC₅₀ values for these comparators at the same scaffold level were not tabulated in the aggregated source . The 29-fold selectivity window between DENV-2 (0.062 μM) and DENV-3 (>5 μM) highlights the substitution-dependent interaction with the viral target.

Antiviral Research Dengue Virus Flavivirus Inhibitors

Physicochemical Differentiation: 3,4-Dichloro Substitution Confers Higher Density (1.3 g/cm³) Than 4-Chlorobenzylhydrazine (1.2 g/cm³)

Computed physicochemical properties reveal measurable differentiation between the 3,4-dichloro and 4-chloro substitution patterns on the benzylhydrazine scaffold. (3,4-Dichlorobenzyl)hydrazine exhibits a predicted density of 1.3 ± 0.1 g/cm³ , compared to 1.202 ± 0.06 g/cm³ for (4-chlorobenzyl)hydrazine , representing an approximately 8% increase in density attributable to the additional chlorine atom and its ortho-position effect on molecular packing. The boiling point also differs substantially: 334.1 ± 32.0 °C for the 3,4-dichloro analog versus 300.4 ± 25.0 °C for the 4-chloro analog . Furthermore, the dihydrochloride salt of the target compound exhibits a melting point of 165 °C (ethanol) , compared to benzylhydrazine dihydrochloride at 143–145 °C [1], reflecting altered solid-state lattice energy.

Physicochemical Characterization Computational Property Prediction Chemical Procurement

Fragment-Based Lead Discovery: (3,4-Dichlorophenyl)hydrazine Occupies a Novel Druggable Pocket in Bacterial GyrB ATPase (PDB 5Z9B, 2.1 Å)

A fragment-based drug discovery campaign combining affinity- and bioactivity-based screening identified (3,4-dichlorophenyl)hydrazine as one of ten fragment hits co-crystallized with the bacterial GyrB ATPase domain [1]. The co-crystal structure (PDB 5Z9B) at 2.1 Å resolution revealed that this fragment binds to a previously unknown hydrophobic auxiliary pocket on GyrB, distinct from the novobiocin binding site [1]. Among the ten fragment hits disclosed (including PDB entries 5Z4H, 5Z4O, 5Z9E, 5Z9F, 5Z9L, 5Z9M), the (3,4-dichlorophenyl)hydrazine fragment was one of those shown to inhibit both the ATPase activity and the DNA topological transition activity of DNA gyrase in vitro [1]. Phylogenetic analysis confirmed that this auxiliary pocket is conserved across most Gram-negative and many Gram-positive human pathogenic bacteria, implying broad-spectrum antibacterial potential [1].

Antibacterial Drug Discovery DNA Gyrase Inhibition Fragment-Based Screening

Antifungal Class-Level Efficacy: 3,4-Dichloro-Phenylhydrazine Derivatives Outperform Non-Chlorinated Phenylhydrazine Analogs in Antimycotic Screening

In a series of N-aryl-sulphonyl-N'-phenyl-hydrazines evaluated for antimycotic activity, only compounds derived from 3,4-dichloro-phenyl-hydrazine demonstrated antifungal efficacy, while other phenyl-hydrazine representatives in the series were fully ineffective [1]. This dichloro-dependent activity provides class-level evidence that the 3,4-dichloro substitution pattern on the aryl-hydrazine core is a critical determinant of biological activity against fungal targets.

Antifungal Agents Antimycotic Screening Phenylhydrazine Derivatives

Green Chemistry Synthesis: Solvent-Free Mechanochemical Preparation Achieves 88% Yield Versus Conventional Reflux Methods

A solvent-free mechanochemical synthesis of (3,4-dichlorobenzyl)hydrazine was achieved by milling 3,4-dichlorobenzyl chloride with hydrazine hydrate at 30 Hz for 2 hours, yielding 88% product without organic solvents . This represents a significant improvement over conventional solution-phase synthesis methods, which typically use ethanol or methanol under reflux with controlled temperature and require subsequent solvent removal and purification steps .

Green Chemistry Mechanochemical Synthesis Process Chemistry

Optimal Application Scenarios for (3,4-Dichlorobenzyl)hydrazine Dihydrochloride Based on Verified Quantitative Evidence


Dengue Virus Drug Discovery: DENV-2-Selective Lead Optimization Leveraging the 0.062 μM EC₅₀ Starting Point

Antiviral drug discovery programs targeting Dengue virus serotype 2 (DENV-2) can utilize (3,4-dichlorobenzyl)hydrazine as a scaffold with a validated EC₅₀ of 0.062 μM against DENV-2, while maintaining selectivity over DENV-3 (>5 μM). The SAR-established requirement for the 3,4-dichlorobenzyl group over mono-chlorinated or non-halogenated analogs provides a clear rationale for selecting this specific building block rather than cheaper, more readily available benzylhydrazine alternatives that lack the potency-driving dichloro substitution .

Fragment-Based Antibacterial Drug Discovery Targeting the Novel GyrB Auxiliary Pocket (PDB 5Z9B)

The (3,4-dichlorophenyl)hydrazine fragment provides a co-crystal structure (2.1 Å resolution, PDB 5Z9B) validating its binding to a previously undiscovered hydrophobic auxiliary pocket on the bacterial GyrB ATPase domain, distinct from the novobiocin site. Structure-guided medicinal chemistry campaigns can exploit this novel pocket by growing or linking the fragment, with the advantage that the target binding site is conserved across Gram-negative and Gram-positive pathogens. The fragment-based approach using this validated starting point is directly supported by the primary publication in MedChemComm (2018) [1].

Green Chemistry Process Development: Solvent-Free Mechanochemical Route for Large-Scale Intermediate Preparation

Process chemistry groups seeking to minimize solvent waste and energy consumption can adopt the mechanochemical synthesis protocol (ball milling at 30 Hz, 2 hours, 88% yield) for preparing (3,4-dichlorobenzyl)hydrazine on scale. This solvent-free method aligns with green chemistry principles and offers potential cost savings compared to conventional ethanol- or methanol-based reflux protocols that require solvent recovery and disposal . The dihydrochloride salt form (m.p. 165 °C) further facilitates purification and handling as a crystalline solid .

Heterocyclic Library Synthesis: GARFTase Inhibitor Intermediate and Pyrazole/Pyridazinone Precursor

(3,4-Dichlorobenzyl)hydrazine dihydrochloride serves as a key bifunctional building block for constructing glycinamide ribonucleotide formyltransferase (GARFTase) inhibitor libraries targeting the de novo purine biosynthesis pathway in cancer . The hydrazine moiety enables cyclocondensation reactions with 1,3-dicarbonyl compounds to access pyrazole and pyridazinone heterocycles bearing the 3,4-dichlorobenzyl pharmacophore, which has been associated with enhanced biological activity compared to non-chlorinated or amine analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-Dichlorobenzyl)hydrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.